molecular formula C18H21ClN2O5 B11705596 N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11705596
M. Wt: 380.8 g/mol
InChI Key: YUTYIHKTUKMBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its specific applications in medicinal chemistry and enzyme inhibition studies .

Properties

Molecular Formula

C18H21ClN2O5

Molecular Weight

380.8 g/mol

IUPAC Name

N-[6-[(2-chloroacetyl)amino]hexyl]-4-hydroxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H21ClN2O5/c19-11-14(22)20-9-5-1-2-6-10-21-17(24)15-16(23)12-7-3-4-8-13(12)26-18(15)25/h3-4,7-8,23H,1-2,5-6,9-11H2,(H,20,22)(H,21,24)

InChI Key

YUTYIHKTUKMBPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)NCCCCCCNC(=O)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.